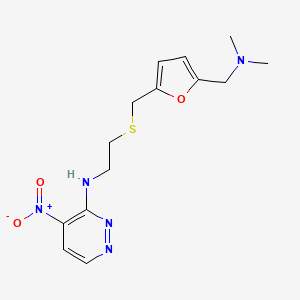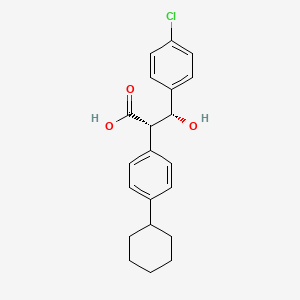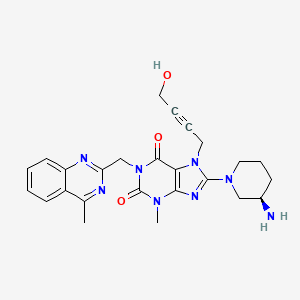
Linagliptin metabolite m489(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linagliptin metabolite m489(1) is a derivative of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Linagliptin is known for its unique pharmacokinetic profile, including minimal renal clearance and a long terminal half-life. The metabolite m489(1) is one of the primary metabolites formed during the metabolism of linagliptin in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of linagliptin involves several steps, including the formation of intermediate compounds that are subsequently converted into the final product. The process typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of linagliptin and its metabolites, including m489(1), involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to isolate the desired compounds and ensure their stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Linagliptin metabolite m489(1) undergoes several types of chemical reactions, including acetylation and hydroxylation . These reactions are crucial for the formation and transformation of the metabolite in the body.
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of linagliptin and its metabolites include various acids, bases, and organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving linagliptin metabolite m489(1) include other metabolites such as m531(1), which is formed through acetylation .
Applications De Recherche Scientifique
Linagliptin metabolite m489(1) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and transformation of linagliptin. In biology, it helps in understanding the interaction of linagliptin with various enzymes and proteins. In medicine, it is crucial for evaluating the pharmacokinetics and pharmacodynamics of linagliptin, aiding in the development of more effective treatments for type 2 diabetes mellitus .
Mécanisme D'action
Linagliptin metabolite m489(1) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the release of insulin from beta cells in the pancreas and inhibit the release of glucagon, thereby improving glucose homeostasis .
Comparaison Avec Des Composés Similaires
Linagliptin metabolite m489(1) is unique compared to other DPP-4 inhibitors due to its specific pharmacokinetic properties. Similar compounds include sitagliptin, saxagliptin, and alogliptin, which also inhibit DPP-4 but differ in their pharmacokinetic profiles and metabolic pathways . Linagliptin’s minimal renal clearance and long terminal half-life make it particularly suitable for patients with renal impairment .
Conclusion
Linagliptin metabolite m489(1) is a significant compound in the study of linagliptin’s pharmacokinetics and pharmacodynamics. Its unique properties and various applications in scientific research make it a valuable subject for further investigation.
Propriétés
Numéro CAS |
1807608-59-8 |
|---|---|
Formule moléculaire |
C25H28N8O3 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
8-[(3R)-3-aminopiperidin-1-yl]-7-(4-hydroxybut-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O3/c1-16-18-9-3-4-10-19(18)28-20(27-16)15-33-23(35)21-22(30(2)25(33)36)29-24(32(21)12-5-6-13-34)31-11-7-8-17(26)14-31/h3-4,9-10,17,34H,7-8,11-15,26H2,1-2H3/t17-/m1/s1 |
Clé InChI |
MREQTPLJIIFUIK-QGZVFWFLSA-N |
SMILES isomérique |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC#CCO)N5CCC[C@H](C5)N)N(C3=O)C |
SMILES canonique |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC#CCO)N5CCCC(C5)N)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


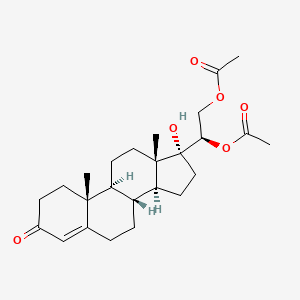
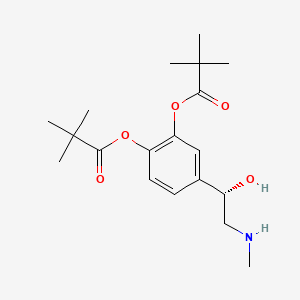
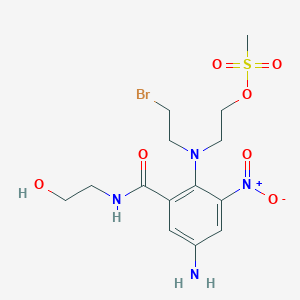
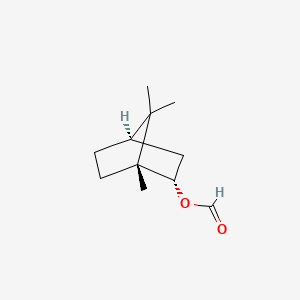
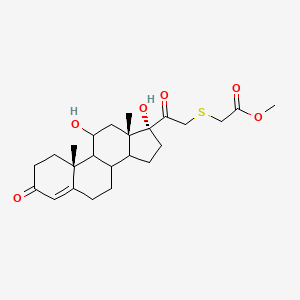
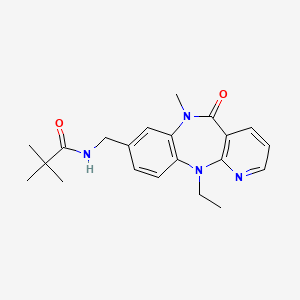
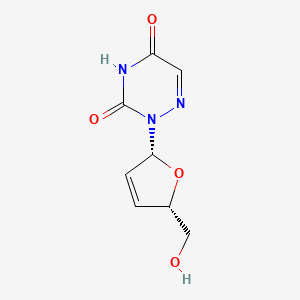
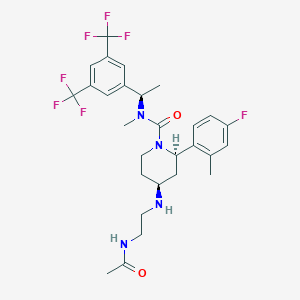

![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
